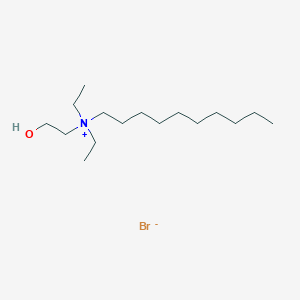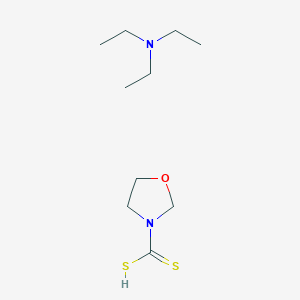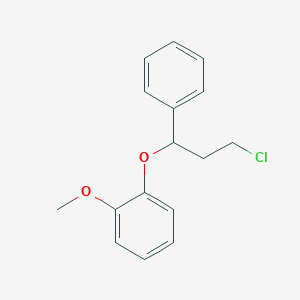
Diethyl 2-(decylsulfanyl)butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(decylsulfanyl)butanedioate is an organic compound with the molecular formula C18H34O4S It is a diester derived from butanedioic acid and features a decylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(decylsulfanyl)butanedioate typically involves the alkylation of enolate ions. One common method is the reaction of diethyl malonate with a decyl halide in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The esterification of butanedioic acid with ethanol in the presence of a decylsulfanyl group can be catalyzed by acidic or basic catalysts to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(decylsulfanyl)butanedioate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The decylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed
- **
Oxidation: Sulfoxides or sulfones.
Propriétés
Numéro CAS |
60713-00-0 |
|---|---|
Formule moléculaire |
C18H34O4S |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
diethyl 2-decylsulfanylbutanedioate |
InChI |
InChI=1S/C18H34O4S/c1-4-7-8-9-10-11-12-13-14-23-16(18(20)22-6-3)15-17(19)21-5-2/h16H,4-15H2,1-3H3 |
Clé InChI |
IZPHBZZUHCYJHQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCSC(CC(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro-](/img/structure/B14613729.png)



![Ethanone, 1-(2,3-dihydro-2-methylbenzo[b]thien-5-yl)-](/img/structure/B14613759.png)
![Benzene, [(1-chloroheptyl)thio]-](/img/structure/B14613780.png)


![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol](/img/structure/B14613790.png)



![Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl-](/img/structure/B14613809.png)
